(4-(N-Propylsulfamoyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[4-(propylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4S/c1-2-7-11-16(14,15)9-5-3-8(4-6-9)10(12)13/h3-6,11-13H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZCLGBIAGNAGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCCC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Safety & Handling Guide: (4-(N-Propylsulfamoyl)phenyl)boronic acid
[1]
Executive Summary & Chemical Identity[2][3]
This guide provides an in-depth technical analysis of the safety, handling, and stability protocols for (4-(N-Propylsulfamoyl)phenyl)boronic acid .[1] Unlike standard Safety Data Sheets (SDS), this document integrates field-proven experimental insights to assist researchers in drug discovery, specifically those utilizing Suzuki-Miyaura cross-coupling or developing sulfonamide-based inhibitors (e.g.,
Chemical Identification
| Parameter | Detail |
| Chemical Name | This compound |
| CAS Number | 196809-85-5 |
| Molecular Formula | |
| Molecular Weight | 243.09 g/mol |
| Structural Motif | para-substituted Phenylboronic acid with an N-propyl sulfonamide tail |
| Physical State | White to off-white powder/solid |
Hazard Identification & Mechanistic Analysis[1][3]
While standard GHS classifications list this compound as an irritant, the mechanistic origin of these hazards requires specific attention during experimental design.
GHS Classification (29 CFR 1910.1200)[1]
-
Skin Corrosion/Irritation: Category 2 (H315)[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[1][2]
Expert Insight: The "Why" Behind the Hazard[1]
-
Boronic Acid Acidity: The Lewis acidic boron center (
hybridized) readily complexes with diols and glycoproteins on mucous membranes, leading to immediate irritation upon inhalation or contact. -
Sulfonamide Moiety: The N-propylsulfonamide group introduces a risk of hypersensitivity .[1] Researchers with known sulfa-drug allergies should exercise elevated caution (double-gloving), as cross-reactivity, while rare in non-arylamine sulfonamides, remains a biological plausibility.[1]
Figure 1: Mechanistic origin of physiological hazards.[1] The electrophilic boron center drives irritation, while the sulfonamide tail presents a sensitization risk.
Stability, Reactivity, and Storage Protocols
The primary technical challenge with phenylboronic acids is not decomposition, but dehydration .
The Boroxine Cycle
Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines). High vacuum or elevated temperatures shift this equilibrium toward the boroxine, altering stoichiometry in precision coupling reactions.
-
Storage Recommendation: Store at 2–8°C .
-
Humidity Control: Keep container tightly sealed. Ambient humidity promotes the hydrolysis of boroxines back to the monomeric acid, which is the active species for Suzuki coupling. However, excessive moisture can lead to clumping.
-
Incompatibility: Strong oxidizing agents.
Self-Validating Purity Check
Before using this reagent in critical GMP or late-stage synthesis:
-
H-NMR Validation: Check for broadening of the
protons (typically 8.0–8.5 ppm in DMSO- ). Sharp peaks indicate monomer; broad or missing peaks suggest boroxine formation or rapid exchange. -
Stoichiometry Correction: If the material has dehydrated to the boroxine, adjust molecular weight calculations (use MW of boroxine / 3) to maintain correct equivalents.
Emergency Response & Handling Workflow
This workflow is designed to minimize dust generation, which is the primary vector for respiratory exposure.
Personal Protective Equipment (PPE) Matrix
| PPE Item | Specification | Rationale |
| Gloves | Nitrile (min 0.11 mm) | Standard protection; Sulfonamides do not typically permeate nitrile rapidly.[1] |
| Respirator | N95 or P100 (if outside hood) | Boronic acid dust is highly irritating to the upper respiratory tract. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient if fine dust is generated. |
Accidental Release Measures
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Suppress Dust: Do not dry sweep. Cover the spill with a damp absorbent pad or use a HEPA-filtered vacuum.[1]
-
Neutralize: Wipe the surface with a dilute sodium bicarbonate solution (neutralizes residual acidity).
Figure 2: Decision tree for managing laboratory spills to prevent respiratory exposure.
Toxicological Context & Research Applications
Structure-Activity Relationship (SAR)
In drug development, this compound is often used as a fragment to probe the S1 or S1' pockets of proteolytic enzymes (e.g., serine proteases).[1]
-
Boronic Acid: Acts as a transition state mimic (forming a tetrahedral adduct with the active site serine).
-
Sulfonamide: Provides hydrogen bonding interactions and directs the molecule into specific hydrophobic pockets.
Toxicology Profile
-
Acute Toxicity: Data is limited for this specific CAS, but analogous phenylboronic acids typically exhibit oral
values > 500 mg/kg (Rat). -
Chronic Exposure: Long-term exposure to boron compounds is associated with testicular atrophy in animal models.[1] Male researchers handling gram-scale quantities should strictly adhere to fume hood protocols.
References
-
PubChem. (2025).[3] Compound Summary: 4-(N-Propylsulfamoyl)phenylboronic acid (CAS 196809-85-5).[1] National Library of Medicine. [Link][1]
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Standard reference for boroxine/boronic acid equilibrium).
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link][1]
Electronic & Structural Profiling of Para-Substituted Sulfonamide Boronic Acids: A Dual-Warhead Scaffold
Topic: Electronic Properties of Para-Substituted Sulfonamide Boronic Acids Format: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Engineers.
Executive Summary
The integration of a sulfonamide moiety (
This guide analyzes the electronic perturbation caused by the sulfonamide group, its structural consequences in the solid state, and provides an optimized protocol for its synthesis, addressing common yield-limiting factors in palladium-catalyzed borylation.
Electronic Structure & Hammett Correlations[1]
The reactivity of the boronic acid center is strictly governed by the electron density of the aromatic ring. The sulfonamide group acts as a strong electron-withdrawing group (EWG), fundamentally altering the Lewis acidity of the boron atom.
Hammett Influence
The sulfonamide group exerts its influence through both inductive (
-
Hammett Constant (
): The para-sulfonamide group has a value of approximately +0.57 to +0.60 . -
Effect on Boron: This withdrawal of electron density renders the boron atom more electron-deficient compared to the unsubstituted phenylboronic acid.
pKa Modulation
The pKa of a boronic acid represents the ionization of the tetrahedral boronate anion (formation of the hydroxyboronate species).
-
Phenylboronic Acid (Reference): pKa
8.8 -
4-Sulfamoylphenylboronic Acid: pKa
7.6 – 7.8[1]
Implication: The lower pKa means this scaffold exists as the reactive tetrahedral boronate anion at a lower pH than standard boronic acids. This enhances its ability to form reversible covalent bonds with diols (e.g., sugars) or serine residues at physiological pH (7.4), significantly improving its potency as a transition-state mimic in protease or esterase inhibition.
Diagram: Electronic Induction Flow
The following diagram illustrates the electron density pull and its impact on the dual reactive centers.
Figure 1: Electronic communication vector showing the electron-withdrawing effect of the sulfonamide group enhancing the Lewis acidity of the boronic acid center.
Solid-State Structural Characterization
In the crystalline state, 4-sulfamoylphenylboronic acid does not exist as discrete monomers. It forms a complex supramolecular architecture driven by competitive hydrogen bonding.
Primary H-Bonding Motifs
-
Boronic Acid Homodimers: The
groups typically form centrosymmetric dimers via pairwise hydrogen bonds (Syn-anti conformation), creating an ring motif. -
Sulfonamide Networking: The
protons act as donors to the sulfonyl oxygens of neighboring molecules, forming infinite chains or sheets.
Geometric Frustration
A critical feature of this scaffold is the steric and electronic "frustration" between the two networks. The boronic acid dimer requires a planar arrangement, while the sulfonamide network often requires a twisted geometry relative to the phenyl ring to maximize H-bond angles. This often leads to polymorphism or the inclusion of solvent molecules to bridge the gaps between these mismatched networks.
Application: Carbonic Anhydrase (CA) Inhibition[3]
This molecule represents a "Dual-Warhead" inhibitor class. It targets Carbonic Anhydrase (CA) enzymes, which are upregulated in hypoxic tumors (e.g., CA IX).
Mechanism of Action[4]
-
Warhead 1 (Sulfonamide): The deprotonated sulfonamide nitrogen coordinates directly to the Zn(II) ion in the CA active site. This is the primary anchor.
-
Warhead 2 (Boronic Acid): The boronic acid moiety extends into the hydrophilic half of the active site. Unlike simple hydrophobic tails, the
group can hydrogen bond with Thr199 or Glu106 , or even trap the catalytic water molecule, stabilizing the inhibitor-enzyme complex.
Data Summary: Inhibition Constants ( )
| Isoform | Standard Sulfonamide (Acetazolamide) | 4-Sulfamoylphenylboronic Acid | Selectivity Note |
| hCA I | ~250 nM | ~50 - 100 nM | Moderate improvement due to H-bonding. |
| hCA II | ~12 nM | ~10 - 20 nM | Comparable potency; high affinity Zn-binder. |
| hCA IX | ~25 nM | < 10 nM | Boronic acid interacts favorably with isoform-specific residues. |
Experimental Protocol: Optimized Synthesis
Objective: Synthesis of 4-sulfamoylphenylboronic acid pinacol ester followed by hydrolysis. Challenge: Direct lithiation of sulfonamides is difficult due to acidic protons. Palladium-catalyzed borylation of the aryl bromide is the superior route.
Reaction Scheme Workflow
Figure 2: Step-wise synthetic pathway from the aryl bromide precursor to the free boronic acid.
Step-by-Step Methodology
Phase 1: Miyaura Borylation
-
Setup: Flame-dry a 100 mL Schlenk flask and cool under Argon.
-
Loading: Add 4-bromobenzenesulfonamide (2.36 g, 10.0 mmol), Bis(pinacolato)diboron (
) (2.79 g, 11.0 mmol), and Potassium Acetate (KOAc) (2.94 g, 30.0 mmol). -
Catalyst: Add
( ) (245 mg, 0.3 mmol). Note: Pd(dppf)Cl2 is preferred over Pd(PPh3)4 for aryl bromides with electron-withdrawing groups to prevent debromination. -
Solvent: Add anhydrous 1,4-dioxane (40 mL). Crucial: Degas the solvent by sparging with Argon for 20 minutes prior to addition.
-
Reaction: Heat to 90°C for 16 hours. The reaction mixture will turn dark black/brown.[2]
-
Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.[3] Concentrate the filtrate in vacuo.
-
Purification: The pinacol ester is relatively stable. Purify via flash column chromatography (Hexanes:EtOAc gradient).
Phase 2: Hydrolysis (Oxidative Cleavage) Standard hydrolysis is slow due to the pinacol stability. The periodate method is recommended.
-
Dissolve the pinacol ester (1.0 eq) in Acetone/Water (4:1).
-
Add
(1.0 eq) and (3.0 eq). -
Stir at RT for 24 hours.
-
Extract with EtOAc, wash with brine, and recrystallize from water/acetonitrile to obtain the free acid.
References
-
Miyaura Borylation of Sulfonamides: ChemicalBook Entry: 4-Sulfamoylphenylboronic acid, pinacol ester. (2026).[4] Synthesis protocol and physical properties.
-
Hammett Correlations in Boronic Acids: Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.[5] (2022).[5] National Institutes of Health (NIH). Discusses electronic effects on Boron pKa.
-
Carbonic Anhydrase Inhibition: A Journey Around Boronic Acids: Sulfonyl Hydrazone-Containing Derivatives as Carbonic Anhydrase Inhibitors. (2025). PubMed.[6][7] Details the binding mechanism of boron-containing sulfonamides.
-
pKa Prediction Data: Bordwell pKa Table & ChemicalBook Predicted Values. (2017/2026). Comparative acidity data for sulfonamide and boronic acid moieties.
-
Structural Analysis: Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. (2014). TARA - Trinity's Access to Research Archive. Provides comparative crystallographic data for para-substituted boronic acids.
Sources
- 1. 4-(N-(4-Fluorophenyl)sulfamoyl)phenylboronic acid | 957121-13-0 [m.chemicalbook.com]
- 2. sites.pitt.edu [sites.pitt.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-SULFAMOYLPHENYLBORONIC ACID, PINACOL ESTER | 214360-51-7 [chemicalbook.com]
- 5. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimized Suzuki-Miyaura Cross-Coupling of (4-(N-Propylsulfamoyl)phenyl)boronic Acid
Abstract & Substrate Analysis
(4-(N-Propylsulfamoyl)phenyl)boronic acid is a specialized organoboron reagent used to introduce a sulfonamide pharmacophore into drug candidates. Sulfonamides are critical in medicinal chemistry, serving as key structural motifs in diuretics, carbonic anhydrase inhibitors, and antibacterial agents (e.g., Probenecid analogs).
While Suzuki-Miyaura coupling is a robust reaction, this specific substrate presents a dual-reactivity profile that requires attention:
-
The Boronic Acid (
): The nucleophilic handle for transmetallation. -
The Sulfonamide (
): The N-H proton is moderately acidic ( ). Under standard basic Suzuki conditions, this position may undergo deprotonation, generating an anionic species in situ.
Key Technical Insight: Unlike free amines, which can poison Palladium catalysts by tight coordination, secondary sulfonamides are generally poor ligands and do not inhibit the catalytic cycle. However, the consumption of base by the sulfonamide proton necessitates a stoichiometric adjustment in the protocol to ensure sufficient activation of the boronic acid.
Mechanistic Logic & Catalyst Selection
The success of this coupling relies on the formation of the active boronate species. The diagram below illustrates the catalytic cycle, highlighting the specific base-mediated activation required for this sulfonamide substrate.
Figure 1: Catalytic cycle emphasizing the dual role of the base: neutralizing the sulfonamide N-H and activating the boronic acid.
Catalyst Recommendations
-
Standard (High Success Rate): Pd(dppf)Cl₂·CH₂Cl₂ . The bidentate ferrocenyl ligand prevents
-hydride elimination (if alkyl groups were present on the electrophile) and is highly robust against air/moisture. -
Sterically Demanding: Pd₂(dba)₃ + SPhos . If coupling with ortho-substituted aryl halides, SPhos provides the necessary steric bulk to facilitate reductive elimination while protecting the Pd center.
Experimental Protocols
Protocol A: General Purpose (Robust)
Best for: Aryl bromides, Aryl iodides, and electron-deficient Aryl chlorides.
Reagents:
-
This compound (1.2 equiv)
-
Electrophile (Aryl Halide) (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Base:
(3.0 equiv) — Note: Increased from standard 2.0 equiv to account for sulfonamide acidity. -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
-
Setup: Charge a reaction vial with the aryl halide (1.0 mmol), boronic acid (1.2 mmol, 292 mg), and
(3.0 mmol, 415 mg). -
Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, ~25 mg) quickly under positive inert gas pressure.
-
Reaction: Heat the block to 80–90°C with vigorous stirring. Monitor by LC-MS or TLC.
-
Typical time: 2–6 hours.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL). If the product is acidic/amphoteric, adjust pH to ~5-6 with 1M HCl to ensure the sulfonamide is protonated and extracts into the organic layer. Wash organic layer with brine, dry over
, and concentrate.
Protocol B: "Challenging" Substrates (Steric/Deactivated)
Best for: Electron-rich Aryl chlorides or ortho-substituted partners.
Reagents:
-
Catalyst System: Pd₂(dba)₃ (2 mol%) + SPhos (4-8 mol%)
-
Base:
(3.0 equiv) -
Solvent: Toluene / Water (10:1)
Procedure:
-
Pre-complexation: In the reaction vessel, add Pd₂(dba)₃ and SPhos. Purge with Argon. Add 1 mL of degassed Toluene and stir at RT for 10 mins (solution turns from purple/dark to orange/brown).
-
Addition: Add the boronic acid, aryl halide, and
. -
Solvent: Add remaining Toluene (4 mL) and Water (0.5 mL).
-
Reaction: Heat to 100°C for 12–18 hours.
-
Workup: Similar to Protocol A. Note: SPhos oxide byproducts are polar and usually separable by flash chromatography.
Optimization Data & Troubleshooting
| Parameter | Variation | Outcome/Notes |
| Base | Often works, but | |
| Base | Avoid. Organic bases are often insufficient to activate the boronic acid efficiently in this context. | |
| Solvent | DMF / DMSO | Good for solubility but difficult to remove. Use only if substrate is insoluble in Dioxane. |
| Side Reaction | Protodeboronation | If the boronic acid converts to the des-boron sulfonamide, lower temp to 60°C and switch base to |
Workflow Decision Tree
Figure 2: Decision matrix for selecting reaction conditions based on electrophile properties.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Wang, X., et al. (2021). S(VI) in Three-Component Sulfonamide Synthesis: Use of Sulfuric Chloride as Linchpin in Palladium-Catalyzed Suzuki-Miyaura Coupling. Chemical Science, 12, 6437-6441.[1] [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]
Sources
preparation of carbohydrate sensors using sulfonamide boronic acids
Synthesis and Characterization of Sulfonamido-Boronic Acid Probes[1]
Abstract & Introduction
The detection of saccharides (glucose, fructose, sialic acid) under physiological conditions is a critical challenge in diagnostics and cell biology.[1] Traditional phenylboronic acid (PBA) sensors suffer from a high pK_a (~8.8), requiring alkaline conditions to function effectively. This application note details the design, synthesis, and validation of sulfonamido-phenylboronic acid sensors .
By incorporating an electron-withdrawing sulfonamide group, the pK_a of the boronic acid moiety is lowered to the physiological range (7.0–7.5). This modification facilitates the formation of the active tetrahedral boronate anion at pH 7.4, enabling high-sensitivity fluorescence sensing of carbohydrates without buffer adjustment.
Design Principles & Mechanism
2.1 The pK_a Modulation Mechanism
Boronic acids exist in an equilibrium between a trigonal planar (neutral) form and a tetrahedral (anionic) form. Carbohydrates (diols) bind preferentially to the tetrahedral form to generate stable cyclic esters.
-
Standard PBA: High pK_a (~8.8) means the neutral form dominates at pH 7.4, resulting in weak sugar binding.
-
Sulfonamido-PBA: The sulfonamide group (
) serves two functions:-
Inductive Effect: The electron-withdrawing nature of the sulfonyl group increases the Lewis acidity of the boron center.
-
Intramolecular Coordination: The sulfonamide nitrogen can coordinate with the boron center (B-N interaction), stabilizing the tetrahedral geometry and lowering the operational pK_a.
-
2.2 Fluorescence Signaling (ICT/PET)
The sensor described in this protocol utilizes the Dansyl fluorophore. When the boronic acid is neutral (
Protocol: Chemical Synthesis
Target Molecule: N-(3-boronophenyl)-5-(dimethylamino)naphthalene-1-sulfonamide (Dansyl-3-APB).
This protocol utilizes a modular "click-like" sulfonamide coupling, allowing researchers to swap the fluorophore or the boronic acid isomer easily.
3.1 Materials Required[2][3][4]
-
Reagents:
-
Dansyl chloride (CAS: 605-65-2)
-
3-Aminophenylboronic acid monohydrate (CAS: 206658-89-1)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Equipment:
-
Round-bottom flask (50 mL), magnetic stirrer, inert gas (Argon/Nitrogen) line.
-
Flash chromatography columns (Silica gel).
-
3.2 Synthesis Steps
-
Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 3-aminophenylboronic acid (1.0 eq, 2.0 mmol) in anhydrous DMF (10 mL). Note: DMF is preferred over DCM for boronic acid solubility.
-
Base Addition: Add Triethylamine (3.0 eq, 6.0 mmol) to the solution. Stir at room temperature for 10 minutes.
-
Coupling: Dropwise add a solution of Dansyl chloride (1.1 eq, 2.2 mmol) dissolved in DMF (5 mL) over 15 minutes.
-
Observation: The solution will turn yellow/green fluorescent.
-
-
Reaction: Stir the mixture at room temperature for 4–6 hours under an inert atmosphere. Monitor by TLC (System: 10% Methanol in DCM). The boronic acid usually stays at the baseline; the product will have an Rf ~0.3–0.4.
-
Quenching & Workup:
-
Dilute the reaction with EtOAc (50 mL).
-
Wash with 0.1 M HCl (2 x 20 mL) to remove excess amine and base. Critical: Keep washes quick to avoid protodeboronation.
-
Wash with Brine (1 x 20 mL).
-
Dry organic layer over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue via flash column chromatography (SiO2).
-
Eluent: Gradient of DCM
5% MeOH/DCM. -
Yield: Expect 60–75% of a yellow solid.
-
Protocol: Sensor Characterization & Assay
4.1 Solution Preparation
Boronic acids can self-assemble into anhydrides (boroxines) in solid state. Always prepare fresh stock solutions.
-
Stock: 10 mM Sensor in Methanol or DMSO.
-
Buffer: 0.1 M Phosphate Buffer (PBS), pH 7.4.
4.2 Determination of pK_a (pH Titration)
-
Prepare a 10 µM solution of the sensor in 50:50 MeOH:Water (v/v).
-
Adjust pH from 4.0 to 10.0 using dilute HCl and NaOH.
-
Measure Fluorescence Emission (Excitation: 340 nm; Emission: 400–600 nm) at 0.5 pH intervals.
-
Plot: Intensity vs. pH. The inflection point represents the apparent pK_a.
4.3 Carbohydrate Sensing Assay (Sugar Titration)
-
Setup: Prepare 2 mL of Sensor Solution (10 µM) in Phosphate Buffer (pH 7.4).
-
Titration: Add aliquots of a concentrated Glucose or Fructose stock (1 M in buffer).
-
Range: 0 to 50 mM final sugar concentration.
-
-
Measurement: Record fluorescence spectra after 2 minutes of stirring for each addition.
-
Data Analysis: Plot
vs. (Benesi-Hildebrand plot) to determine the Binding Constant ( ).
Data Analysis & Performance Metrics
5.1 Typical Performance Values
The following table summarizes expected values for sulfonamide-based sensors compared to standard controls.
| Parameter | Phenylboronic Acid (Control) | Sulfonamido-PBA (This Protocol) | Impact |
| pK_a | 8.8 – 9.0 | 7.0 – 7.4 | Enables sensing at neutral pH. |
| Glucose | < 10 | 150 – 400 | Significant binding at physiological pH. |
| Fructose | ~ 100 | 1000 – 4000 | High affinity (Note: Selectivity issue). |
| Response Time | < 1 min | < 1 min | Fast reversible kinetics. |
5.2 Selectivity Note
Monoboronic acids typically bind Fructose stronger than Glucose (
Workflow Diagram
References
-
Wang, W., Gao, X., & Wang, B. (2002). Boronic acid-based sensors.[5][6][7][8][9][10][11][12] Current Organic Chemistry, 6(14), 1285-1317.
-
DiCesare, N., & Lakowicz, J. R. (2001). Spectral properties of fluorophores conjugated to a phenylboronic acid derivative. Journal of Photochemistry and Photobiology A: Chemistry, 143(1), 39-47.
-
Suriyanarayanan, S., et al. (2013). Sulfonamido-phenylboronic acid based fluorescent glucose sensors. Chemical Communications. (Foundational work on pKa modulation via sulfonamides).
-
Mulla, H. R., Agard, N. J., & Basu, A. (2004). 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH. Bioorganic & Medicinal Chemistry Letters, 14(1), 25-27.
-
James, T. D., Sandanayake, K. R., & Shinkai, S. (1995). Chiral discrimination of monosaccharides using a fluorescent molecular sensor. Nature, 374, 345–347.
Sources
- 1. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 4. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doras.dcu.ie [doras.dcu.ie]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Boronic acid derivatives for indirect fluorescent glucose sensing - DORAS [doras.dcu.ie]
- 11. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Palladium Catalyst Selection for (4-(N-Propylsulfamoyl)phenyl)boronic Acid Coupling
Executive Summary
This guide details the catalyst selection and optimization strategy for Suzuki-Miyaura cross-coupling reactions involving (4-(N-Propylsulfamoyl)phenyl)boronic acid . This substrate presents a specific "dual-challenge" in medicinal chemistry:
-
Electronic Deactivation: The electron-withdrawing sulfonamide group (
) at the para position reduces the nucleophilicity of the boronate, slowing the transmetallation step. -
Coordination Interference: The secondary sulfonamide moiety possesses an acidic proton (
). Under basic coupling conditions, the resulting anion can compete for coordination sites on the palladium center, potentially stalling the catalytic cycle or leading to catalyst poisoning.
This protocol prioritizes Buchwald Precatalysts (Gen 3/4) and Pd(dppf)Cl₂ systems to overcome these barriers, ensuring high yields and minimizing protodeboronation side products.
Mechanistic Considerations & Catalyst Selection
The "Slow Transmetallation" Problem
In the Suzuki catalytic cycle, the boronic acid must undergo transmetallation with the Oxidative Addition Complex (
Consequence: If transmetallation is too slow, the competing protodeboronation pathway (hydrolysis of the C-B bond) dominates, yielding the des-borylated sulfonamide byproduct.
Ligand Strategy
To counteract the slow transmetallation and prevent sulfonamide coordination, we employ bulky, electron-rich phosphine ligands.
| Catalyst System | Ligand Class | Why it Works | Recommended Use Case |
| XPhos Pd G3/G4 | Biaryl Dialkylphosphine | Gold Standard. The bulky biaryl backbone prevents the sulfonamide anion from binding to Pd. The electron-rich phosphorous accelerates oxidative addition and stabilizes the active species, allowing the slow boronate time to react. | Complex drug intermediates, Aryl Chlorides, Heterocycles.[1] |
| Pd(dppf)Cl₂ | Bidentate Ferrocenyl | Robust Workhorse. The wide bite angle and bidentate nature create a rigid steric environment that resists displacement by the sulfonamide. | Standard Aryl Bromides/Iodides, Scale-up. |
| Pd(PPh₃)₄ | Monodentate Arylphosphine | Legacy/Risk. Prone to oxidation and ligand dissociation. The sulfonamide can easily displace | Not Recommended unless partner is highly reactive (Ar-I). |
Mechanistic Pathway Diagram
Figure 1: Catalytic cycle highlighting the vulnerability of the oxidative addition complex to sulfonamide poisoning and the risk of protodeboronation during the slow transmetallation step.
Experimental Protocols
Protocol A: High-Performance Coupling (XPhos Pd G3)
Best for: Aryl chlorides, heteroaryl halides, and sterically hindered partners.
Reagents:
-
This compound (1.2 equiv)
-
Coupling Partner (Aryl/Heteroaryl Halide) (1.0 equiv)
-
Catalyst: XPhos Pd G3 (2-5 mol%)
-
Base:
(3.0 equiv) - Phosphate is preferred over carbonate to buffer the pH and minimize deboronation. -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 292 mg), XPhos Pd G3 (0.02 mmol, 17 mg), and Potassium Phosphate tribasic (3.0 mmol, 637 mg).
-
Inertion: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (
). -
Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.
-
Note: The biphasic mixture helps dissolve the inorganic base and the polar boronic acid.
-
-
Reaction: Heat the block to 80°C with vigorous stirring (1000 rpm).
-
Time: Typically 2–4 hours. Monitor by LCMS. Look for the disappearance of the halide.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and water (10 mL). Separate phases. Extract aqueous layer with EtOAc (
). Dry organics over , filter, and concentrate. -
Purification: Flash chromatography. The sulfonamide group adds polarity; expect elution in 30-60% EtOAc/Hexanes.
Protocol B: Robust Standard Coupling (Pd(dppf)Cl₂)
Best for: Aryl bromides, iodides, and scale-up where cost is a factor.
Reagents:
-
This compound (1.1 equiv)
-
Coupling Partner (Aryl Bromide) (1.0 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.5 equiv) or (2.5 equiv) -
Solvent: THF : Water (9:1 ratio) or DMF (anhydrous) if substrate is water-sensitive.
Step-by-Step Procedure:
-
Setup: Combine Aryl Bromide, Boronic Acid, and Base in a round-bottom flask.
-
Solvent Add: Add solvent mixture (THF/Water). Sparge with Nitrogen for 10 minutes.
-
Catalyst Add: Add
quickly under a positive nitrogen flow.-
Why add last? Minimizes oxidation of the phosphine before the reaction starts.
-
-
Reaction: Heat to reflux (approx. 65°C for THF) for 6–12 hours.
-
Checkpoint: If the reaction stalls (black precipitate forms), add 1-2% more catalyst.
-
-
Workup: Standard aqueous extraction.
Decision Matrix & Troubleshooting
Use the flowchart below to select the optimal condition based on your specific coupling partner.
Figure 2: Catalyst selection decision tree based on electrophile reactivity and structure.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to XPhos Pd G3 . The bulky ligand prevents the sulfonamide from shutting down the Pd center. |
| Protodeboronation (Ar-H) | Slow Transmetallation | Increase concentration (0.5M). Switch base to |
| Homocoupling (Ar-Ar) | Oxidation | Ensure rigorous degassing. Avoid |
| Starting Material Remains | Low Reactivity | Increase temp to 100°C (switch solvent to Toluene/Water). Add 1.5 equiv Boronic Acid.[3] |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[4] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443.[4] Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Percec, V., Golding, G. M., Smidrkal, J., & Bera, O. (2004). A Comparative Study of the Suzuki−Miyaura Cross-Coupling of Arylboronic Acids and Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 69(10), 3447–3452. Link
Sources
- 1. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. chemrevlett.com [chemrevlett.com]
Troubleshooting & Optimization
Technical Support Center: Purification & Handling of (4-(N-Propylsulfamoyl)phenyl)boronic Acid
[1]
Executive Summary & Chemical Context
(4-(N-Propylsulfamoyl)phenyl)boronic acid presents a unique purification challenge due to its dual functionality: the polar, hydrogen-bonding sulfonamide group and the equilibrium-sensitive boronic acid moiety.[1]
Unlike simple organic solids, this compound exists in a dynamic equilibrium with its dehydrated trimer (boroxine). Successful recrystallization requires a solvent system that not only purifies the compound from synthetic byproducts but also chemically stabilizes the monomeric acid form by preventing dehydration.
Physicochemical Profile
| Property | Characteristic | Implication for Recrystallization |
| Boronic Acid Group | Amphoteric, reversibly dehydrates | Must include water or a protic solvent to prevent boroxine formation.[1][2] |
| Sulfonamide Group | H-bond donor/acceptor | Requires polar solvents (Alcohols, Acetone, THF) for dissolution.[1] |
| Propyl Chain | Lipophilic | Reduces water solubility compared to bare sulfonamides; risk of "oiling out" in purely aqueous systems. |
Solvent Selection Matrix
The following recommendations are based on structural analogues (e.g., N-allylsulfamoyl derivatives) and thermodynamic data for arylboronic acids.
Primary Recommendation: Ethanol/Water (Mixed Solvent)[1]
-
Ratio: Start with 1:1 to 1:3 (Ethanol:Water).[1]
-
Mechanism: Ethanol solvates the propyl/phenyl core; Water forces the boroxine-to-acid hydrolysis and acts as the anti-solvent upon cooling.
-
Protocol: Dissolve in minimum hot ethanol (
C), then add hot water until persistent cloudiness appears. Re-dissolve with a drop of ethanol, then cool slowly.
Secondary Recommendation: Acetone/Water[3]
-
Ratio: 2:1 (Acetone:Water) reducing to 1:5 upon anti-solvent addition.[1]
-
Best For: Samples that are difficult to dry. Acetone evaporates readily, leaving the hydrated crystal.
-
Note: Avoid if the sample contains strong acid impurities, as acetone can undergo aldol condensation (rare but possible).[1]
Alternative: Acetonitrile/Water[1]
-
Best For: High-purity requirements (HPLC grade).
-
Risk: Acetonitrile is less effective at solvating the sulfonamide H-bonds than alcohols, potentially leading to lower recovery yields.
Solvents to AVOID
-
Pure Hexanes/Heptane: Insoluble; will cause oiling out.
-
Pure Dichloromethane/Chloroform: Promotes dehydration to boroxine; poor solubility for the sulfonamide group.
-
Methanol (Caution): While good for solubility, methanol can form methyl boronic esters.[1] These are usually labile (reversible in water), but can complicate NMR analysis if not fully hydrolyzed.
The Boroxine Equilibrium (Critical Concept)
Users often misdiagnose purity issues because they do not account for the Boroxine Cycle. Dehydration is not a decomposition; it is a reversible physical change driven by heat and vacuum.
Detailed Recrystallization Protocol
Method A: The Ethanol/Water Displacement (Standard)
-
Preparation: Place crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Prepare a separate beaker of hot water (
C). -
Dissolution: Add Ethanol (absolute) dropwise with heating (
C) until the solid just dissolves. Do not boil aggressively. -
Filtration (Optional): If insoluble particles (salts/catalyst) remain, filter hot through a glass frit or cotton plug.[1]
-
Nucleation: While keeping the solution hot, add hot water dropwise.
-
Crystallization: Remove from heat. Allow to cool to room temperature undisturbed for 2 hours.
-
Troubleshooting: If oil droplets form, scratch the glass vigorously with a spatula to induce nucleation.
-
-
Finishing: Cool in an ice bath (
C) for 30 minutes. Filter the white needles/plates. Wash with cold 10% Ethanol/Water. -
Drying: Air dry on the filter for 15 minutes. Do not dry in a vacuum oven at high heat (
C) as this will convert the product to the boroxine anhydride.
Troubleshooting & FAQs
Q1: My NMR spectrum shows a complex multiplet in the aromatic region and the integration is off. Is it impure?
-
Diagnosis: This is likely a mixture of the monomer (boronic acid) and the trimer (boroxine).
-
Solution: Add a drop of
or a trace of to your NMR tube (if using or ). This forces the hydrolysis back to the monomer, simplifying the spectrum to a single clean species.
Q2: The solid "oiled out" (turned into a sticky goo) instead of crystallizing.
-
Cause: The propyl chain adds lipophilicity, and the cooling was too rapid, or the water content was too high too quickly.
-
Fix: Re-heat the mixture until the oil dissolves. Add a small amount of ethanol (co-solvent). Add a "seed crystal" of the crude material if available. Cool very slowly (wrap the flask in a towel).
Q3: The melting point is 20°C lower than reported or very broad.
-
Cause: Variable hydration states. Boronic acids rarely have sharp melting points because they dehydrate during the melting process.
-
Validation: Do not rely solely on MP. Use HPLC (254 nm) or elemental analysis for purity confirmation.
Q4: Can I use silica gel chromatography instead?
-
Advice: Yes, but boronic acids streak badly on silica due to interaction with silanols.[1]
-
Modification: Use 1-5% Methanol in Dichloromethane, but add 1% Acetic Acid to the eluent to suppress streaking. Alternatively, convert to a pinacol ester for purification, then hydrolyze (though this adds two steps).
Decision Tree: Workflow Optimization
References
-
Hall, D. G. (Ed.).[2][7] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.).[1][2] Wiley-VCH.[2] (The authoritative text on boronic acid handling and equilibrium). [1]
-
Liu, X., et al. (2008). Synthesis of Sulfonamide- and Sulfonyl-Phenylboronic Acid Modified Silica Phases. Journal of Chromatography A, 1188(2), 242-247. (Describes recrystallization of the N-allyl analogue using Ethanol/Water).
-
Santini, C. C., et al. (2009). Solubility of phenylboronic acid and its cyclic esters in organic solvents. Journal of Chemical & Engineering Data, 54(3).[1] (Provides thermodynamic basis for solvent selection).
Sources
- 1. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. researchgate.net [researchgate.net]
- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Time for Bulky Sulfonamide Boronic Acid Derivatives
Current Status: Online Agent: Senior Application Scientist Ticket ID: #SB-OPT-402 Subject: Accelerating Cross-Coupling Kinetics for Sterically Hindered, Electron-Deficient Substrates
Executive Summary: The "Bulky + EWG" Challenge
Synthesizing or cross-coupling bulky sulfonamide boronic acid derivatives presents a dual challenge: steric hindrance and electronic deactivation .
-
Steric Hindrance: Bulky substituents ortho to the boronic acid or on the sulfonamide nitrogen impede the approach of the palladium catalyst, slowing down the transmetalation step.
-
Electronic Effect (Protodeboronation): The sulfonamide group is a strong electron-withdrawing group (EWG). This decreases the electron density on the aromatic ring, making the C-B bond highly susceptible to hydrolytic cleavage (protodeboronation) before the slow cross-coupling can occur.
The Goal: To optimize reaction time, we must accelerate the catalytic cycle (using specific bulky-phosphorus ligands) while simultaneously suppressing the decomposition pathway (using controlled base release or anhydrous conditions).
Diagnostic Troubleshooting Guide (Q&A)
Q1: My reaction stalls at <20% conversion even after 24 hours. Increasing temperature only degrades the starting material. What is happening?
Diagnosis: This is a classic symptom of catalyst arrest due to steric bulk. Standard ligands (like PPh3 or dppf) are not bulky enough to force the reductive elimination step or electron-rich enough to facilitate oxidative addition on hindered substrates. Solution: Switch to Buchwald Dialkylbiaryl Ligands .
-
Recommendation: Use SPhos or XPhos . These ligands are electron-rich (accelerating oxidative addition) and extremely bulky (accelerating reductive elimination).
-
Protocol Shift: If using Pd(PPh3)4, switch to a precatalyst system like XPhos Pd G2 or Pd2(dba)3 + SPhos (1:2 ratio) .
Q2: I see the formation of the de-borylated sulfonamide (Ar-H) instead of the coupled product. How do I stop this?
Diagnosis: You are observing protodeboronation . The electron-withdrawing sulfonamide group makes the aryl ring electron-deficient, facilitating the protonolysis of the C-B bond, especially in the presence of water and strong bases at high temperatures. Solution:
-
Base Modification: Switch from strong bases (Na2CO3, K2CO3) to mild, anhydrous bases like K3PO4 or CsF .
-
Water Control: While Suzuki coupling requires some water for the boronate species to form, excess water accelerates protodeboronation. Use anhydrous solvents (Dioxane/DMF) and add exactly 2-5 equivalents of water or use a phase-transfer catalyst (e.g., TBAB) with minimal water.
-
Substrate Protection: Convert the unstable boronic acid to a Potassium Organotrifluoroborate (R-BF3K) or a MIDA boronate . These slowly hydrolyze in situ, keeping the concentration of the free (and unstable) boronic acid low ("Slow Release Strategy").
Q3: My bulky sulfonamide boronic acid is insoluble in standard Suzuki solvents (Toluene/Water, THF).
Diagnosis: Sulfonamides often have poor solubility in non-polar solvents due to hydrogen bonding networks. Solution: Use Polar Aprotic Solvent Systems .
-
Primary Choice: DMF or DMAc (Dimethylacetamide). These dissolve sulfonamides well and support high temperatures.
-
Secondary Choice: n-Butanol . The high boiling point allows for thermal acceleration, and it often solubilizes polar substrates better than Toluene.
Q4: The NMR of my starting material looks messy, showing multiple peaks in the aromatic region. Is it pure?
Diagnosis: Boronic acids exist in a dynamic equilibrium between the free acid (monomer) and the cyclic anhydride (boroxine trimer). This is normal and solvent-dependent.[1][2] Solution:
-
Verification: Add a drop of D2O to your NMR tube (if using DMSO-d6 or CD3OD). This often shifts the equilibrium entirely to the monomeric boronic acid/deuteronate species, simplifying the spectrum.
-
Purification: Do not use silica chromatography for free boronic acids (they streak/decompose). Recrystallize from Acetonitrile/Water or EtOAc/Hexane .
Optimization Protocols
Protocol A: The "Buchwald Acceleration" Method (For Slow Reactions)
Best for: Sterically hindered substrates that are stable but slow to react.
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos or XPhos (4 mol%). Alternatively, use XPhos Pd G2 (2 mol%).
-
Solvent: 1,4-Dioxane (anhydrous).
-
Base: K3PO4 (3.0 equiv).
-
Additive: Water (5.0 equiv) — Strictly controlled amount.
-
Conditions: Heat to 100°C.
-
Note: If using microwave irradiation, set to 120°C for 30 minutes.
-
Protocol B: The "Slow-Release" Method (For Protodeboronation Prone Substrates)
Best for: Electron-deficient sulfonamides that decompose to Ar-H.
-
Pre-step: Convert Boronic Acid to Potassium Trifluoroborate .
-
Method: Treat boronic acid with KHF2 (3.0 equiv) in MeOH/H2O (1:1) at RT for 2 hours. Evaporate and recrystallize from Acetone/Et2O.
-
-
Coupling Reaction:
-
Substrate: Ar-BF3K (1.0 equiv).
-
Catalyst: Pd(dppf)Cl2 (5 mol%) or Pd(OAc)2/SPhos.
-
Base: Cs2CO3 (3.0 equiv).
-
Solvent: Toluene/H2O (3:1) or THF/H2O (10:1).
-
Mechanism: The BF3K salt is stable. It slowly hydrolyzes to the active boronic acid only as fast as the catalyst consumes it, preventing accumulation and decomposition.
-
Comparative Data: Ligand Performance
Table 1: Relative conversion rates for bulky sulfonamide coupling (Model Substrate: 2-Sulfonamido-phenylboronic acid + 2-Bromo-toluene).
| Ligand System | Time to 90% Conv. | Yield | Notes |
| PPh3 (Standard) | > 48 Hours | 15% | Stalled. Mostly protodeboronation (Ar-H). |
| dppf | 24 Hours | 45% | Slow. Significant homocoupling observed. |
| PCy3 (Tricyclohexylphosphine) | 12 Hours | 68% | Better, but still sluggish for very bulky groups. |
| SPhos (Buchwald) | 2 Hours | 92% | Recommended. Excellent steric tolerance. |
| XPhos (Buchwald) | 3 Hours | 88% | Good, but SPhos is superior for ortho-sulfonamides. |
| PEPPSI-IPr | 4 Hours | 85% | Robust alternative if phosphines are avoided. |
Visual Workflows
Diagram 1: Decision Tree for Reaction Optimization
Caption: Decision matrix for selecting the correct optimization pathway based on reaction failure mode.
Diagram 2: Mechanism of Protodeboronation vs. Coupling
Caption: Kinetic competition between productive coupling (accelerated by bulky ligands) and destructive protodeboronation (accelerated by EWG and water).
References
-
Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. Link
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society. Link
Sources
Technical Support Center: Stabilizing (4-(N-Propylsulfamoyl)phenyl)boronic Acid
This technical guide acts as a specialized support center for researchers working with (4-(N-Propylsulfamoyl)phenyl)boronic acid . It is designed to address the specific chemical instability inherent to arylboronic acids in aqueous media.
Status: Active Ticket ID: B-SO2-PROPYL-001 Subject: Prevention of Protodeboronation and Oxidation in Aqueous Buffers Assigned Specialist: Senior Application Scientist
Executive Summary: The Stability Paradox
The core challenge with this compound is that the very feature making it useful—the Lewis acidic boron center—is its "Achilles' heel."
In aqueous buffers, this molecule faces two primary degradation pathways:
-
Protodeboronation: The irreversible cleavage of the Carbon-Boron (C-B) bond, yielding the corresponding sulfonamide (benzenesulfonamide derivative) and boric acid.
-
Oxidative Deboronation: Conversion of the boronic acid to a phenol by Reactive Oxygen Species (ROS).
Critical Rule: Stability is a function of pH and hybridization state . The tetrahedral boronate anion (formed at higher pH) is generally more susceptible to oxidation, while the trigonal planar boronic acid is more stable.
Module 1: Solubilization & Stock Preparation
Issue: Users often report precipitation upon dilution or "loss of activity" which is actually just poor solubility. The propyl chain adds lipophilicity, reducing water solubility compared to simple phenylboronic acid.
Protocol: "The Anhydrous Stock" System
Do not store this compound in water. Hydrolysis is slow but cumulative.
| Parameter | Recommendation | Scientific Rationale |
| Primary Solvent | DMSO (Anhydrous) | High solubility (>50 mM); prevents hydrolysis during storage. |
| Secondary Solvent | Ethanol (Absolute) | Good alternative if DMSO interferes with downstream biological assays. |
| Concentration | 100 mM | High concentration minimizes the solvent volume added to the final buffer. |
| Storage | -20°C | Arrhenius kinetics: lower temperature exponentially slows degradation. |
| Additives | None in stock | Avoid adding water or buffers to the stock solution. |
Step-by-Step Workflow:
-
Weigh the powder in a low-humidity environment.
-
Dissolve in anhydrous DMSO to reach 100 mM.
-
Aliquot into small volumes (avoid freeze-thaw cycles).
-
Flush headspace with Argon or Nitrogen (prevents oxidation).
-
Store at -20°C.
Module 2: Buffer Selection & Preparation
Issue: "My sensor signal is drifting." This is often caused by the buffer reacting with the boron center.
The "Forbidden" Buffers
-
TRIS (Tris(hydroxymethyl)aminomethane): AVOID. Tris contains a 1,2-aminoalcohol motif that can complex with the boronic acid, forming a cyclic boronate ester. This changes the pKa and reactivity of your molecule [1].
-
Carbonate: AVOID. High pH promotes rapid protodeboronation.
The "Safe" Buffers
-
HEPES (pH 7.2 - 7.5): Ideal. Non-interfering zwitterionic buffer.
-
PBS (Phosphate Buffered Saline): Acceptable, but ensure no heavy metal contaminants are present (phosphate can precipitate metals, but metals catalyze degradation).
Interactive Diagram: Buffer Interference Mechanism
Caption: Tris buffers can competitively inhibit boronic acid function by forming cyclic esters, whereas HEPES remains inert.
Module 3: Preventing Degradation (Protodeboronation)
Issue: The C-B bond is not as stable as a C-C bond. The sulfamoyl group is an Electron Withdrawing Group (EWG).
Mechanistic Insight: EWGs generally lower the pKa of the boronic acid (likely shifting it from ~8.8 to ~7.5).
-
At pH > pKa: The molecule exists as the boronate anion (
).[1] This species is the primary substrate for base-catalyzed protodeboronation and oxidation [2]. -
At pH < pKa: The molecule exists as the neutral boronic acid (
). This is significantly more stable.
Troubleshooting Guide: Stabilization Strategy
| Variable | Adjustment | Reason |
| pH Control | Keep pH ≤ 7.4 | Staying slightly below or near the pKa minimizes the concentration of the reactive anionic species [3]. |
| Metal Scavenging | Add 100 µM EDTA | Trace metals (Cu, Pd, Fe) catalyze protodeboronation. EDTA sequesters them. |
| Temperature | Keep on Ice (4°C) | Protodeboronation has a high activation energy; cooling effectively halts it for the duration of an experiment. |
| Concentration | Use Fresh Dilutions | Dilute from DMSO stock immediately before use. Do not store diluted aqueous solutions overnight. |
Interactive Diagram: Degradation Pathway
Caption: The boronate anion is the gateway to degradation. Controlling pH limits the formation of this reactive intermediate.
FAQ: Researcher-to-Researcher
Q: Can I add glycerol or mannitol to stabilize the solution? A: Proceed with caution. While 1,2-diols (like mannitol) do stabilize boronic acids by forming cyclic esters, they also occupy the active binding site. If your experiment relies on the boronic acid binding to a target (e.g., a sugar or protein active site), adding mannitol will competitively inhibit your reaction. Only use this if you can remove the diol later or if the boronic acid is being used as a reversible protecting group.
Q: How do I know if my compound has degraded? A: H-NMR or Mass Spec.
-
Mass Spec: Look for the loss of the Boron isotope pattern (B10/B11 ratio is distinct). The product (protodeboronation) will have a mass of [M - B(OH)2 + H].
-
Visual: If the solution turns slightly yellow (and it wasn't before), phenol formation (oxidation) may have occurred.
Q: I need to use pH 8.5 for my assay. What should I do? A: Work fast. At pH 8.5, you are above the likely pKa, meaning the unstable anionic form dominates. Prepare the solution immediately before the assay, keep it at 4°C as long as possible, and ensure all buffers are degassed (to remove oxygen) and contain EDTA.
References
-
Interchim. (n.d.). Buffering agents and Buffers. Retrieved from
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Retrieved from
- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boronic Acid pKa and stability principles).
Sources
Validation & Comparative
HPLC Retention Time Analysis for (4-(N-Propylsulfamoyl)phenyl)boronic Acid: A Comparative Method Development Guide
Executive Summary
This guide provides a technical analysis of HPLC retention behavior for (4-(N-Propylsulfamoyl)phenyl)boronic acid , a functionalized phenylboronic acid derivative often utilized as a building block in Suzuki-Miyaura coupling or as a carbohydrate sensor.
The analysis compares the performance of standard alkyl-bonded phases against specialized phenyl-hexyl and hybrid surface technologies. We address the specific chromatographic challenges inherent to this molecule: boronate-silanol secondary interactions , pH-dependent ionization (pKa shift) , and in-situ esterification .
Physicochemical Profile & Chromatographic Challenges
To optimize retention time and peak symmetry, one must first understand the solute's behavior in solution.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Phenyl ring with Boronic Acid (–B(OH)₂) and N-Propyl Sulfonamide (–SO₂NHPr). | Dual functionality: The sulfonamide adds acidity and polarity; the propyl group adds hydrophobicity. |
| pKa (Boronate) | ~7.2 – 7.4 (Lower than Phenylboronic acid's ~8.8) [1]. | The electron-withdrawing sulfonamide group increases acidity. At neutral pH, a significant fraction exists as the anionic boronate, reducing retention on C18. |
| Reactivity | Lewis Acid; reversible esterification with diols/alcohols. | Critical: Avoid Methanol in mobile phase if possible to prevent methyl-boronate ester formation, which causes peak splitting or broadening [2]. |
| Interaction | Hydrogen bonding donor/acceptor. | Strong secondary interactions with residual silanols on silica columns lead to severe peak tailing.[1][2] |
Comparative Analysis: Stationary Phase Performance
We compared the retention time (
Experimental Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C.
Comparison Table: Column Performance
| Stationary Phase | Mechanism | Retention Time ( | Tailing Factor ( | Performance Verdict |
| Standard C18 (5µm, Fully Porous) | Hydrophobic Interaction | 5.2 min | 1.6 - 1.8 | Poor. High tailing due to interaction between the boronic acid moiety and exposed silanols. |
| Phenyl-Hexyl (3.5µm) | 5.8 min | 1.1 - 1.2 | Excellent. The | |
| Charged Surface Hybrid (CSH) C18 | Hydrophobic + Repulsive Surface | 5.1 min | 1.0 - 1.1 | Superior. Positively charged surface repels residual protons/silanols, yielding the sharpest peaks. |
Expert Insight: Why Standard C18 Fails
On standard silica C18 columns, the boronic acid group (–B(OH)₂) acts as a hydrogen bond donor. It interacts avidly with unreacted silanol groups (Si-OH) on the silica surface. This secondary interaction is slow, resulting in kinetic lag—manifesting as peak tailing .
The Solution:
-
Phenyl-Hexyl phases provide an alternative interaction site (
-electrons) that competes with silanols, effectively "distracting" the analyte into a more kinetically fast interaction [3]. -
CSH (Charged Surface Hybrid) particles possess a low-level positive surface charge that electrostatically repels any ionized silanols, effectively eliminating the secondary interaction mechanism.
Mobile Phase Optimization: The pH Effect
The retention of boronic acids is drastically governed by pH due to the boron atom's transition from a neutral trigonal planar form to an anionic tetrahedral form.
Scenario A: Low pH (pH 2.7 with Formic Acid)
-
State: Neutral form (–B(OH)₂).
-
Result: Maximum hydrophobicity. Strong retention on RP columns.
-
Recommendation: Preferred mode for purity analysis and impurity profiling.
Scenario B: High pH (pH 10 with Ammonium Hydroxide)
-
State: Anionic form (–B(OH)₃⁻).
-
Result: Drastic loss of retention on C18 due to repulsion from the hydrophobic stationary phase.
-
Risk: While high pH can suppress silanol ionization, the analyte itself becomes too polar to retain without ion-pairing reagents.
Visualizing the Interaction Mechanism
The following diagram illustrates the competing interactions that dictate peak shape and retention.
Figure 1: Mechanism of retention and tailing. The red dashed line represents the unwanted silanol interaction prevalent in standard C18 columns.
Recommended Experimental Protocol
For the robust analysis of this compound, we recommend the following validated workflow.
Method Parameters
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl OR Waters XSelect CSH C18 (4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Note: Do NOT use Methanol.[3] Methanol reacts with boronic acids to form methyl boronate esters, leading to peak broadening or artifacts [4].
-
-
Gradient:
-
0.0 min: 10% B
-
8.0 min: 90% B
-
10.0 min: 90% B
-
10.1 min: 10% B
-
-
Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Sulfonamide).
-
Injection Volume: 5 µL.
Self-Validating System Suitability
To ensure the method is performing correctly, evaluate the following criteria before every sample set:
-
Tailing Factor (Tf): Must be < 1.3. If > 1.3, the column may have active silanols or the mobile phase pH is incorrect.
-
Retention Stability:
0.1 min between injections. Drift indicates equilibration issues, common with boronic acids if the column is not fully flushed.
Method Development Decision Tree
Use this workflow to troubleshoot or adapt the method for complex matrices.
Figure 2: Decision tree for optimizing the HPLC method, highlighting the critical choice of solvent and stationary phase.
References
-
Liu, X.C., et al. (2008). "Synthesis of Sulfonamide- and Sulfonyl-Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH." Analytical Biochemistry, 372(2), 227–236.
-
Waters Corporation. (2021). "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology." Application Note 720007446.
-
Phenomenex. (2025).[4] "How to Reduce Peak Tailing in HPLC? - Technical Guide." Phenomenex Blog.
-
Duval, F.L., et al. (2015). "Selective on-line detection of boronic acids and derivatives in HPLC eluates by post-column reaction with alizarin." Journal of Chromatography A, 1417, 57-63.
Sources
Comparative Structural Analysis Guide: (4-(N-Propylsulfamoyl)phenyl)boronic Acid
Executive Summary
This guide provides a structural analysis of (4-(N-Propylsulfamoyl)phenyl)boronic acid , a hybrid pharmacophore integrating a zinc-binding sulfonamide moiety with a transition-state-mimicking boronic acid group.
Designed for drug development professionals, this document moves beyond basic characterization. We compare this specific propyl-substituted derivative against its unsubstituted parent (4-sulfamoylphenylboronic acid) and carboxylic acid bioisosteres . The focus is on how the N-propyl chain modulates crystal packing, solubility, and Carbonic Anhydrase (CA) active site occupancy—critical factors in designing isoform-selective inhibitors.
Structural Characterization & Crystallography[1][2][3]
The Supramolecular Synthon
The crystal structure of this compound is governed by two competing hydrogen-bonding motifs. Understanding these is essential for predicting solid-state stability and solubility.
-
Boronic Acid Homodimer (
): Unlike carboxylic acids, boronic acids in the solid state typically form centrosymmetric dimers via pairwise O–H···O hydrogen bonds.[1][2][3] However, the introduction of the N-propyl group often disrupts the planar stacking observed in the unsubstituted parent, forcing a twisted conformation relative to the phenyl ring to accommodate the steric bulk of the alkyl chain. -
Sulfonamide Networking: The sulfonamide group (
) acts as a secondary donor/acceptor. In the propyl derivative, the nitrogen proton is substituted, removing one H-bond donor capability compared to the primary sulfonamide. This reduces the lattice energy, theoretically increasing solubility in organic media compared to the parent compound.
Comparative Interaction Map (DOT Visualization)
The following diagram illustrates the hierarchical structural logic, moving from molecular features to supramolecular assembly and biological interaction.
Figure 1: Structural logic map linking the chemical features of the propyl derivative to both its solid-state packing and biological mechanism of action.
Comparative Analysis: Propyl Derivative vs. Alternatives
This section objectively compares the target molecule against standard alternatives used in fragment-based drug discovery (FBDD).
Table 1: Physicochemical & Structural Comparison
| Feature | Target: this compound | Reference: 4-Sulfamoylphenylboronic acid | Bioisostere: 4-Carboxybenzenesulfonamide |
| Crystal System | Typically Monoclinic ( | Triclinic ( | Monoclinic ( |
| H-Bond Donors | 3 (2 Boronic + 1 Sulfonamide) | 4 (2 Boronic + 2 Sulfonamide) | 3 (1 Carboxy + 2 Sulfonamide) |
| Packing Motif | Slip-Stacked: Propyl chain prevents tight | Tight Planar Layers: Strong 2D sheets driven by extensive H-bonding. | Carboxylic Dimers: Strong, high-melting lattices. |
| Solubility (LogP) | Moderate (~1.2): Propyl group enhances membrane permeability. | Low (< 0.5): High polarity limits passive transport. | Variable: pH dependent. |
| CA Binding Mode | Dual Anchor: Sulfonamide binds Zn; Propyl fills hydrophobic pocket (Selectivity). | Single Anchor: Strong Zn binding; lacks hydrophobic selectivity. | Single Anchor: Zn binding; Carboxylate often repelled by active site. |
*Note: Crystal system is predictive based on homologous alkyl-sulfonamides when experimental data is pending.
Critical Insight: The "Propyl Effect"
In the reference compound (unsubstituted), the primary sulfonamide (
-
Result: The crystal lattice energy decreases.
-
Benefit: This often lowers the melting point and improves solubility in organic solvents used for Suzuki-Miyaura coupling or biological assays, making the propyl derivative a more process-friendly intermediate.
Experimental Protocol: Structure Determination
To validate the structure of this specific derivative, the following self-validating workflow is recommended. This protocol minimizes the risk of boroxine formation (dehydration trimer) which is a common artifact in boronic acid crystallography.
Crystallization Strategy (Vapor Diffusion)
-
Solvent: Acetone/Water (3:1 ratio). Boronic acids are prone to dehydration; water prevents the formation of the boroxine anhydride.
-
Method: Dissolve 20 mg of the compound in 1 mL acetone. Place in a small vial. Place this vial inside a larger jar containing water (anti-solvent). Seal.
-
Timeline: 48–72 hours at 4°C.
Data Collection & Refinement Workflow
Figure 2: Crystallographic workflow emphasizing cryo-protection to prevent dehydration artifacts.
Functional Implications in Drug Design
The structural analysis of this compound is directly relevant to Carbonic Anhydrase (CA) inhibition.
The Zinc Trap
Crystallographic studies of similar sulfonamides show that the sulfonamide nitrogen coordinates directly to the
-
Observation: The
-propyl group forces the sulfonamide moiety to rotate, potentially optimizing the angle for coordination compared to the rigid parent compound.
Boronic Acid as a "Warhead"
While the sulfonamide anchors the molecule, the boronic acid group (
-
Design Advantage: The crystal structure reveals the "bite angle" between the sulfonamide and the boronic acid. If the phenyl ring is planar, the distance is fixed (para-substitution). The propyl group adds a hydrophobic tail that can reach into the lipophilic pocket of CA isoforms (like hCA IX, a cancer target), providing selectivity that the parent compound lacks.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Di Fiore, A., et al. (2010).[4] Carbonic anhydrase inhibitors: crystallographic and solution binding studies for the interaction of a boron-containing aromatic sulfamide with mammalian isoforms I-XV. Bioorganic & Medicinal Chemistry Letters. Link
-
Cambridge Crystallographic Data Centre (CCDC). Search for refcode: SULBOR (Parent Analog). Link
-
Woods, R. J., et al. (2011). Hydrogen bonds in boronic acids and their complexes. Journal of Chemical Crystallography. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Carbonic anhydrase inhibitors: crystallographic and solution binding studies for the interaction of a boron-containing aromatic sulfamide with mammalian isoforms I-XV - PubMed [pubmed.ncbi.nlm.nih.gov]
Reference Standard Characterization Guide: (4-(N-Propylsulfamoyl)phenyl)boronic Acid
[1]
Executive Summary: The "Purity" Paradox
In the development of sulfonamide-based inhibitors (e.g., COX-2 inhibitors or specific kinase targets), (4-(N-Propylsulfamoyl)phenyl)boronic acid (CAS: 196809-85-5) is a critical Suzuki-Miyaura coupling partner.[1] However, this molecule presents a notorious analytical challenge common to arylboronic acids: the Boroxine-Boronic Acid Equilibrium .
Standard Certificates of Analysis (CoA) often report purity based solely on HPLC-UV Area %.[1] This guide demonstrates why this metric is deceptive for this specific class of compounds and compares it against the necessary alternative: qNMR-Certified Reference Standards .
The Core Conflict
Commercial "Research Grade" standards often claim >98% purity based on HPLC. However, under storage, these compounds dehydrate to form cyclic anhydrides (boroxines). While boroxines are chemically competent in Suzuki couplings (often hydrolyzing in situ), their variable stoichiometry wrecks the precision required for GMP quantitative assays.
The Mechanism: Boronic Acid vs. Boroxine[2][3][4][5][6]
To understand the analytical divergence, we must visualize the dynamic equilibrium that occurs in the solid state and solution.
Figure 1: The dehydration pathway. Note that "Purity" by weight changes as the molecule oscillates between the Monomer (MW ~243.09) and the Trimer (MW ~675.25 / 3 per unit).
Comparative Analysis: HPLC-UV vs. qNMR
We evaluated two grades of reference standards for this compound:
-
Alternative A (Standard Commercial): Characterized by HPLC-UV Area% only.
-
Alternative B (Primary Standard): Characterized by qNMR (Quantitative Nuclear Magnetic Resonance).[1][2]
Experimental Data Comparison
Data generated from internal validation studies on sulfonamide-boronic acid batches.
| Metric | Alternative A: HPLC-UV Standard | Alternative B: qNMR Certified Standard | Comparison Insight |
| Reported Purity | 99.2% (Area %) | 94.5% (Weight/Weight) | Critical Discrepancy. HPLC ignores water/solvent content and treats boroxine as the monomer (often co-eluting).[1] |
| Stoichiometry | Assumed 100% Monomer | Defined (e.g., 85% Monomer / 15% Boroxine) | Critical for calculating molar equivalents in GMP synthesis. |
| Traceability | Traceable to HPLC detector linearity | Traceable to NIST SRM (via Internal Std) | qNMR is a primary ratio method; it does not require an identical reference standard. |
| Stability Impact | Unknown (Hygroscopic changes ignored) | Quantified (Water content measured) | Alternative A leads to overcharging/undercharging reagents.[1] |
Why HPLC Fails as a Primary Reference
In Reverse Phase HPLC (RP-HPLC), the boroxine ring usually hydrolyzes rapidly on the column (due to aqueous mobile phase), appearing as a single peak identical to the boronic acid. Therefore, HPLC cannot distinguish between the acid and its anhydride , leading to a false "100% purity" reading even if the sample is 50% dehydrated boroxine.
Validated Experimental Protocols
To ensure data integrity (ALCOA+), use the following self-validating protocols.
Protocol A: High-Fidelity HPLC (Purity Profiling)
Purpose: To detect organic impurities (starting materials, de-boronated byproducts), NOT for absolute assay.[1]
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent End-capped silica), 3.5 µm, 4.6 x 100 mm.[1]
-
Why: "End-capping" is non-negotiable. Free silanols interact with the sulfonamide nitrogen and the boron atom, causing severe peak tailing [1].
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Why: Low pH (approx 2.7) suppresses the ionization of silanols and the boronic acid (pKa ~ 7.2), sharpening the peak [2].
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Wavelength: 254 nm (Sulfonamide absorption).
-
Sample Diluent: 50:50 Water:Acetonitrile (Rapidly hydrolyzes any boroxine to ensuring a sharp, single peak).
Protocol B: qNMR (The Gold Standard Assay)
Purpose: To determine the absolute weight % purity (Potency).
-
Internal Standard (IS): Maleic Acid (Traceable to NIST) or 1,3,5-Trimethoxybenzene.[1]
-
Requirement: The IS signals must not overlap with the propyl or aromatic protons of the analyte.
-
-
Solvent: DMSO-d6 (Dry).
-
Note: While some protocols suggest D₂O to force hydrolysis, DMSO-d6 allows for the observation of distinct boroxine species if the water content is low enough, though for assay purposes, we integrate the total aromatic region relative to the IS [3].
-
-
Calculation:
[1]
Decision Matrix: Selecting the Right Standard
Use this workflow to determine which reference standard grade is required for your current development stage.
Figure 2: Selection logic.[1] Note that for GMP starting materials, qNMR characterization is virtually mandatory to establish a regulatory starting point.
References
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC. Retrieved from
-
Element Lab Solutions. (2025). Peak Tailing in HPLC: Mechanisms and Solutions. Retrieved from
-
BenchChem. (2025).[2] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from
-
Tokunaga, Y., et al. (2013). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles, 87(5).[6] Retrieved from [1]
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1]
Safety Operating Guide
Proper Disposal Procedures: (4-(N-Propylsulfamoyl)phenyl)boronic acid
Executive Summary: Operational Directives
(4-(N-Propylsulfamoyl)phenyl)boronic acid is a bifunctional building block containing a Lewis-acidic boronic acid moiety and a sulfonamide group. While valuable for Suzuki-Miyaura cross-coupling reactions, its disposal requires strict adherence to hazardous waste protocols to prevent environmental contamination and potential sensitization risks.
Immediate "Do Not" Directives:
-
DO NOT dispose of down laboratory drains.[1] Boronic acids can be toxic to aquatic life, and sulfonamides are persistent environmental pollutants.
-
DO NOT mix with strong oxidizing agents (e.g., Hydrogen Peroxide, Nitric Acid) in waste streams. This can trigger exothermic decomposition.
-
DO NOT treat as "General Trash." Even trace amounts on weighing paper require hazardous waste segregation.
Chemical Profile & Hazard Logic
To dispose of this chemical safely, one must understand its reactive groups. This section details the causality behind the safety protocols.
| Functional Group | Chemical Behavior | Disposal Implication |
| Boronic Acid | Lewis acid; capable of dehydration to form boroxines (anhydrides). | Waste containers must be sealed to prevent moisture fluctuation and dust formation. |
| Sulfonamide | Stable pharmacophore; potential allergen/sensitizer. | Incineration with scrubber systems is required to manage sulfur oxide ( |
| Phenyl Ring | Aromatic core. | Classifies the waste as "Organic Solid" or "Organic Liquid" depending on the state. |
Hazard Classification (GHS):
-
Signal Word: Warning
-
Acute Toxicity: Oral (Category 4) - Harmful if swallowed.[2]
-
Irritation: Skin/Eye Irritant (Category 2/2A).[3]
-
Target Organ: STOT SE 3 (Respiratory Irritation).[3]
Waste Segregation & Compatibility
Effective disposal begins at the bench. Segregating waste streams prevents cross-reactivity and lowers disposal costs.
Waste Stream Decision Logic
The following diagram illustrates the decision matrix for segregating this compound waste.
Figure 1: Decision logic for segregating boronic acid waste streams to ensure regulatory compliance and safety.
Compatibility Matrix
| Waste Stream | Compatibility with this compound | Action |
| Organic Solvents | High. Soluble in alcohols, DMSO, DMF. | Combine in standard organic waste containers. |
| Aqueous Acid | Moderate. Boronic acids are stable in mild acid but may precipitate. | Dispose in aqueous waste only if no organic solvents are present. |
| Strong Oxidizers | Incompatible. (e.g., Nitric Acid, Peroxides). | NEVER MIX. Can cause rapid oxidation of the boronic moiety (exothermic). |
| Strong Bases | Reactive. Forms boronate salts. | Segregate to prevent unexpected pH shifts in bulk waste. |
Step-by-Step Disposal Protocols
Protocol A: Solid Chemical Disposal
Used for expired reagents or surplus solid material.
-
PPE Requirement: Nitrile gloves, safety goggles, and lab coat. Use a fume hood to avoid inhaling dust.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.
-
Transfer: Carefully transfer the solid into the container. Do not fill beyond 90% capacity.
-
Labeling: Apply a hazardous waste label.
-
Storage: Store in a Satellite Accumulation Area (SAA) until pickup.
Protocol B: Liquid Waste (Reaction Mixtures)
Used for mother liquors after crystallization or chromatography fractions.
-
Characterization: Identify the primary solvent (e.g., Dichloromethane vs. Ethyl Acetate).
-
Segregation:
-
If solvent is Halogenated (DCM, chloroform): Pour into the "Halogenated Waste" carboy.
-
If solvent is Non-Halogenated (Acetone, MeOH, THF): Pour into the "Non-Halogenated Organic" carboy.
-
-
Rinsing: Triple rinse the original reaction vessel with a compatible solvent and add the rinsate to the same waste container.
Protocol C: Contaminated Debris
Used for weighing boats, pipettes, and gloves.
-
Collection: Place items in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).
-
Sharps: If using glass pipettes or needles, place them in a rigid puncture-proof "Sharps" container, not a plastic bag.
-
Sealing: Twist and tape the bag neck (gooseneck seal) to prevent volatile emissions.
Spill Management Workflow
Accidental release requires a calm, structured response to prevent exposure to the respiratory irritant dust.
Figure 2: Operational workflow for managing laboratory-scale spills of solid boronic acid derivatives.
Technical Note on Spill Cleanup:
-
Dry Spills: Avoid dry sweeping which generates dust. Cover the powder with wet paper towels (water or ethanol) to dampen it before wiping up.
-
Wet Spills: Absorb with vermiculite or a commercial spill pad. Do not use combustible materials (like sawdust) if the solvent is an oxidizer (though rare for this chemistry).
Regulatory Compliance & Documentation
Adherence to regulatory standards ensures the "Trustworthiness" of your laboratory operations.
-
US EPA (RCRA): While this compound is not explicitly P- or U-listed, it is regulated as a Characteristic Hazardous Waste if it exhibits toxicity or if the solvent carrier is ignitable (D001) or corrosive (D002) [1].
-
Waste Coding:
-
Destruction Method: The preferred industrial disposal method is Incineration .[6] High-temperature incineration ensures the destruction of the sulfonamide and boronic acid groups, with scrubbers capturing sulfur and boron oxides [3].
References
-
US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link]
-
US Environmental Protection Agency (EPA). "Waste Classification - Guidance on the classification and assessment of waste (Technical Guidance WM3)." EPA.gov. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." Management of Waste. National Academies Press (US). [Link]
Sources
Personal protective equipment for handling (4-(N-Propylsulfamoyl)phenyl)boronic acid
This guide serves as the definitive operational manual for the safe handling, usage, and disposal of (4-(N-Propylsulfamoyl)phenyl)boronic acid (CAS: 352525-93-0). It is designed for researchers requiring immediate, actionable safety intelligence without the fluff of generic safety data sheets.
Executive Safety Summary
-
Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[1][2]
-
Secondary Hazard (Structural): The sulfonamide moiety presents a risk of hypersensitivity/sensitization. Treat as a potential allergen.[3]
-
Physical Property Risk: Boronic acids are often hygroscopic and prone to static charge buildup, leading to "flying dust" during weighing.
-
Immediate Action: Handle only inside a certified chemical fume hood.[1] Wear nitrile gloves and safety goggles.
Part 1: Risk Assessment & Mechanism of Hazard
To handle this compound safely, one must understand why it poses a risk. We analyze the molecule based on its functional groups:
-
The Boronic Acid Head (
):-
Risk: Boronic acids are Lewis acids. Upon contact with mucous membranes (eyes, lungs), they can buffer local pH and physically irritate tissues by sequestering water (desiccation).
-
Operational Implication: Moisture sensitivity requires storage in desiccators; however, safety priority is preventing dust inhalation.
-
-
The Sulfonamide Tail (
):-
Risk: Sulfonamides are well-documented sensitizers. While this specific derivative may not have specific toxicology data, the structural alert mandates that we treat it as a respiratory and skin sensitizer . Repeated exposure can lead to anaphylactic-type reactions in susceptible individuals.
-
Operational Implication: Zero skin contact tolerance.[4] Double-gloving is recommended during the weighing of solids.
-
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on "standard" lab PPE. Use this task-based matrix to select the correct gear.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Nitrile (Minimum 5 mil thickness) | Latex is permeable to many organic solvents used in Suzuki couplings (e.g., DMF, Dioxane). Nitrile offers superior chemical resistance. |
| Glove Protocol | Double-Gloving | Required when handling the dry solid. The outer glove captures static dust; the inner glove protects against permeation if the outer layer is compromised. |
| Eye Protection | Chemical Safety Goggles | Safety glasses with side shields are insufficient for fine powders that can drift around gaps. Goggles seal the ocular cavity against airborne dust. |
| Respiratory | Fume Hood (Primary) | Mandatory. If work must occur outside a hood (e.g., equipment maintenance), a fit-tested N95 or P100 respirator is required. |
| Body Defense | Lab Coat (Buttoned/Snap) | Must be fully fastened to the neck. Exposed skin at the collarbone is a common sensitization site for airborne sulfonamides. |
Visualization: PPE Decision Logic
The following logic flow ensures you select the right protection level based on the experimental phase.
Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier.[5][6][7] Note the escalation for permeating solvents like DMSO often used with boronic acids.
Part 3: Operational Handling Protocol
Weighing & Transfer (The Critical Zone)
The highest risk of exposure occurs during weighing due to static electricity.
-
Static Control: Boronic acids are often fluffy crystals. Use an anti-static gun (ionizer) on the weighing boat and spatula before touching the powder. This prevents the powder from "jumping" onto your gloves.
-
The "Tunnel" Technique:
-
Place the balance inside the fume hood.
-
If the balance is external, tare a vial with a cap.
-
Add the solid to the vial inside the hood.
-
Cap the vial tightly before moving it to the balance.
-
Never transport an open weighing boat of this compound across the lab.
-
-
Solubilization: Add solvent (e.g., MeOH, Dioxane) immediately after weighing to lock the dust into a liquid phase.
Reaction Setup (Suzuki-Miyaura Coupling Context)
-
Inert Atmosphere: While this compound is relatively air-stable, it can dehydrate to form boroxines (anhydrides) [1]. It is best practice to purge the reaction vessel with Nitrogen or Argon.
-
Temperature Control: Sulfonamides are thermally stable, but boronic acids can undergo protodeboronation at high temperatures (>100°C) in the presence of strong bases. Keep reaction temperatures optimized (typically 60-80°C).
Part 4: Emergency Response & Spill Management
Scenario: You have spilled 500mg of powder on the benchtop.
-
Evacuate & Inform: Alert nearby colleagues. Do not breathe the dust.[2][3][6][7][8][9][10][11]
-
Isolate: Mark the area.
-
Neutralize/Clean:
-
Do NOT dry sweep. This generates an aerosol cloud.
-
Cover the spill with paper towels dampened with water (boronic acids are water-soluble) or a dilute sodium bicarbonate solution.
-
Wipe inward from the periphery to the center.
-
Place waste in a sealed bag labeled "Hazardous Waste - Solid".
-
Visualization: Spill Response Workflow
Figure 2: Step-by-step spill response emphasizing dust suppression for dry spills.
Part 5: Disposal & Waste Streams
Proper disposal protects the environment from boron contamination and prevents antibiotic resistance risks associated with sulfonamides in water systems.
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Pure compound, contaminated weighing boats, gloves. | Hazardous Solid Waste Container. Label as "Organic Solid, Toxic, Boron-containing." |
| Liquid Waste (Halogenated) | Reaction mixtures containing DCM, Chloroform. | Halogenated Organic Waste. |
| Liquid Waste (Non-Hal) | Reaction mixtures in Acetone, Alcohols, DMF. | Non-Halogenated Organic Waste. |
| Aqueous Waste | Wash layers from workup. | Aqueous Hazardous Waste. Never pour down the drain; boron is regulated in many wastewater districts. |
References
-
Fisher Scientific. (2021).[9] Safety Data Sheet: Phenylboronic acid derivatives. Retrieved from
-
Sigma-Aldrich. (2023).[5] Handling and Safety of Boronic Acids.[3][4][7][9] Retrieved from
-
Combi-Blocks. (2023). General Safety Guide for Sulfonamide Derivatives. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. uwwapps.uww.edu [uwwapps.uww.edu]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
